Cas no 50299-14-4 (N-Acetyl-DL-allylglycine)
N-Acetyl-DL-allylglycine structure
Product Name:N-Acetyl-DL-allylglycine
Numero CAS:50299-14-4
MF:C7H11NO3
MW:157.167142152786
CID:376122
PubChem ID:321142
Update Time:2025-04-19
N-Acetyl-DL-allylglycine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Pentenoic acid,2-(acetylamino)-
- 2-acetamidopent-4-enoic acid
- N-ACETYL-DL-ALLYLGLYCINE
- (+-)-2-acetylamino-pent-4-enoic acid
- (RS)-N-acetylallylglycine
- 2-acetamido-4-pentenoic acid
- 2-acetylamino-4-pentenoic acid
- L-allylglycine
- N-acetyl-2-allylglycine
- N-acetyl-D
- Z432087554
- SCHEMBL713231
- NSC-270552
- E83551
- AB01332103-02
- 2-(Acetylamino)-4-pentenoic acid
- 4-Pentenoic acid, 2-acetamido-
- NCGC00339368-01
- AKOS008135249
- EN300-43047
- N-Acetyl-2-amino-4-pentenoic acid
- NSC270552
- 50299-14-4
- FT-0694470
- 4-Pentenoic acid, 2-(acetylamino)-, (.+/-.)-
- CS-0249294
- N-ACETYL-2-ALLYL-DL-GLYCINE
- DB-255600
- N-Acetyl-DL-allylglycine
-
- Inchi: 1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)
- Chiave InChI: QTNLDKHXFVSKCF-UHFFFAOYSA-N
- Sorrisi: OC(C(CC=C)NC(C)=O)=O
Proprietà calcolate
- Massa esatta: 157.07393
- Massa monoisotopica: 157.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 4
- Complessità: 177
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.2
- Superficie polare topologica: 66.4A^2
Proprietà sperimentali
- Densità: 1.121
- Punto di ebollizione: 382.4°C at 760 mmHg
- Punto di infiammabilità: 185.1°C
- Indice di rifrazione: 1.473
- PSA: 66.4
N-Acetyl-DL-allylglycine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A192745-25mg |
N-Acetyl-DL-allylglycine |
50299-14-4 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A192745-50mg |
N-Acetyl-DL-allylglycine |
50299-14-4 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A192745-250mg |
N-Acetyl-DL-allylglycine |
50299-14-4 | 250mg |
$ 250.00 | 2022-06-08 | ||
| Enamine | EN300-43047-0.05g |
2-acetamidopent-4-enoic acid |
50299-14-4 | 95% | 0.05g |
$64.0 | 2023-05-03 | |
| Enamine | EN300-43047-0.1g |
2-acetamidopent-4-enoic acid |
50299-14-4 | 95% | 0.1g |
$66.0 | 2023-05-03 | |
| Enamine | EN300-43047-0.25g |
2-acetamidopent-4-enoic acid |
50299-14-4 | 95% | 0.25g |
$92.0 | 2023-05-03 | |
| Enamine | EN300-43047-0.5g |
2-acetamidopent-4-enoic acid |
50299-14-4 | 95% | 0.5g |
$175.0 | 2023-05-03 | |
| Enamine | EN300-43047-1.0g |
2-acetamidopent-4-enoic acid |
50299-14-4 | 95% | 1g |
$256.0 | 2023-05-03 | |
| Enamine | EN300-43047-2.5g |
2-acetamidopent-4-enoic acid |
50299-14-4 | 95% | 2.5g |
$503.0 | 2023-05-03 | |
| Enamine | EN300-43047-5.0g |
2-acetamidopent-4-enoic acid |
50299-14-4 | 95% | 5g |
$743.0 | 2023-05-03 |
N-Acetyl-DL-allylglycine Letteratura correlata
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
50299-14-4 (N-Acetyl-DL-allylglycine) Prodotti correlati
- 7682-14-6(N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID)
- 34271-27-7(Acetyl-D-alpha-aminobutyric acid)
- 114285-09-5((+/-)-2-Acetylaminobutanoic Acid)
- 924309-93-3(2-Acetamidonon-8-enoic acid)
- 7211-57-6(2-AcetamidobutanoicAcid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti